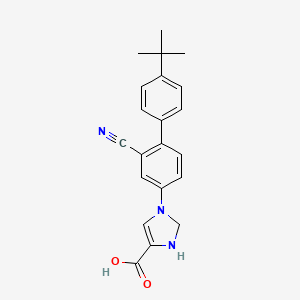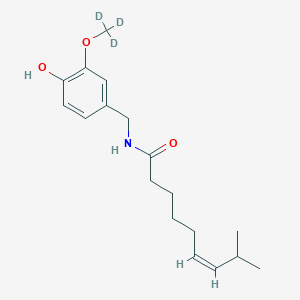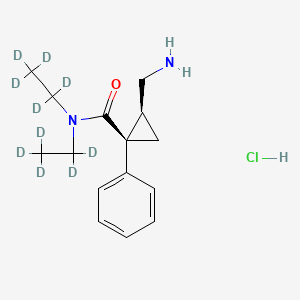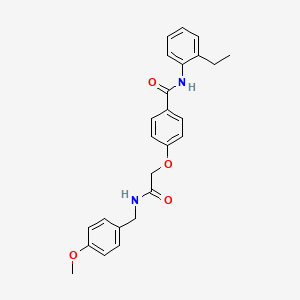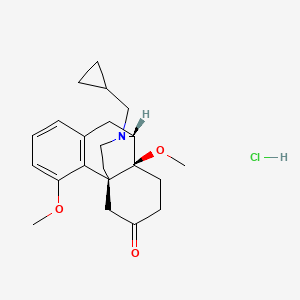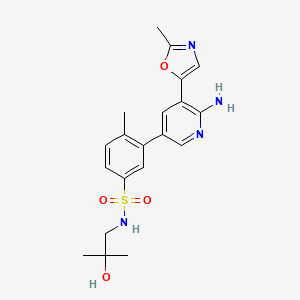
PI3K|A inhibitor 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3K|A inhibitor 4 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase alpha (PI3Kα) isoform. Phosphatidylinositol-3-kinases are lipid kinases that play a crucial role in cellular signaling pathways, particularly in the PI3K/Akt/mTOR pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of PI3K signaling is commonly associated with cancer and other diseases, making PI3Kα a significant target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PI3K|A inhibitor 4 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Core Structure: The core structure of the inhibitor is synthesized through a series of reactions, such as nucleophilic substitution, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the inhibitor’s binding affinity and selectivity for PI3Kα. This may involve reactions like halogenation, alkylation, and acylation.
Final Coupling: The final step involves coupling the core structure with other molecular fragments to complete the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: PI3K|A inhibitor 4 undergoes various chemical reactions, including:
Oxidation: The inhibitor can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups within the inhibitor to their reduced forms.
Substitution: The inhibitor can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halides, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
科学研究应用
PI3K|A inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3K/Akt/mTOR signaling pathway and its role in cellular processes.
Biology: The inhibitor is employed in biological studies to investigate the effects of PI3Kα inhibition on cell growth, proliferation, and survival.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers with dysregulated PI3K signaling. It is also used in preclinical and clinical studies to evaluate its efficacy and safety.
作用机制
PI3K|A inhibitor 4 can be compared with other PI3K inhibitors, such as:
Alpelisib: A selective PI3Kα inhibitor approved for the treatment of breast cancer.
Taselisib: Another PI3Kα inhibitor with a unique mechanism of action involving the degradation of mutant p110α protein.
Copanlisib: A pan-PI3K inhibitor targeting multiple PI3K isoforms, used in the treatment of hematologic malignancies.
Uniqueness: this compound is unique due to its high selectivity for the PI3Kα isoform, which minimizes off-target effects and enhances its therapeutic potential. Its specific binding interactions and favorable pharmacokinetic properties make it a promising candidate for further development .
相似化合物的比较
- Alpelisib
- Taselisib
- Copanlisib
- Idelalisib
- Duvelisib
属性
分子式 |
C20H24N4O4S |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
3-[6-amino-5-(2-methyl-1,3-oxazol-5-yl)pyridin-3-yl]-N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N4O4S/c1-12-5-6-15(29(26,27)24-11-20(3,4)25)8-16(12)14-7-17(19(21)23-9-14)18-10-22-13(2)28-18/h5-10,24-25H,11H2,1-4H3,(H2,21,23) |
InChI 键 |
UQIUWUJYJBQZBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C)O)C2=CC(=C(N=C2)N)C3=CN=C(O3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



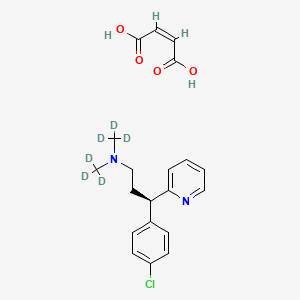
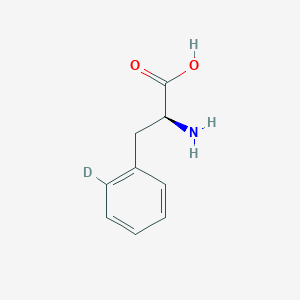
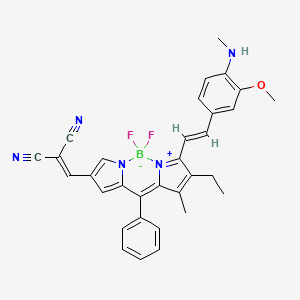
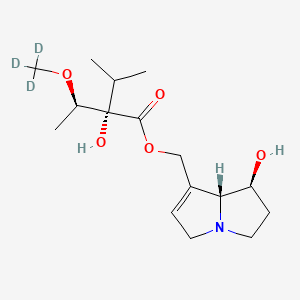
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
